molecular formula C12H12O3 B8813736 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one

4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one

Cat. No. B8813736
M. Wt: 204.22 g/mol
InChI Key: KYNFYDPQIKTSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(benzyloxy)-5,6-dihydro-2H-pyran-2-one

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-phenylmethoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H12O3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2

InChI Key

KYNFYDPQIKTSBI-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C=C1OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous mixture of benzyl alcohol (2.65 mole, 274.4 mL), mercury(II) oxide (red) (13.26 mmol, 2.87 g) and boron trifluoride diethyl etherate (0.133 mole, 16.3 mL) was heated at 60° C. for 3 hours (eventually turned homogeneous). A solution of the product from Example 31C (90.17 g, 0.442 mole) in benzyl alcohol (91.5 mL) was added at ambient temperature, and the reaction mixture was stirred at 70° C. for 4 hours and again at ambient temperature overnight. It was poured into an aqueous saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and concentrated. The residue was purified via flash chromatography (silica, hexane to hexane:ethyl acetate, 30:1 to 1:2) to provide the title compound as a white solid (49.6 g, 55%). 1H NMR (300 MHz, CDCl3) δ 2.60 (t, 2H), 4.38 (t, 2H), 4.95 (s, 2H), 5.28 (s, 1H), 7.32-7.46 (m, 5H).
Quantity
90.17 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.3 mL
Type
reactant
Reaction Step Three
Quantity
2.87 g
Type
catalyst
Reaction Step Three
Quantity
274.4 mL
Type
solvent
Reaction Step Three
Yield
55%

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